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Compound of Interest

Compound Name: Araloside VII

Cat. No.: B1404532 Get Quote

Disclaimer: This technical guide provides a summary of the available safety and toxicity data

relevant to Araloside VII. It is crucial to note that, to date, no specific preclinical or clinical

toxicity studies have been published for the isolated Araloside VII compound. The data

presented herein are derived from studies on the ethanol extract of Aralia elata leaves, the

plant from which Araloside VII is isolated, and from comparative studies of other saponins

found in the same plant. This information should be considered as a preliminary and indirect

assessment of the potential safety profile of Araloside VII.

Executive Summary
Araloside VII is a triterpenoid saponin isolated from the leaves of Aralia elata. While its specific

toxicological profile has not been determined, initial safety assessments can be inferred from

studies on the crude extract of its source plant. This guide summarizes the available acute and

sub-chronic toxicity data for the ethanol extract of Aralia elata leaves, details the experimental

methodologies used in these studies, and provides a general framework for the preclinical

safety assessment of natural products.

Quantitative Toxicity Data
The following tables summarize the key quantitative findings from toxicity studies conducted on

the ethanol extract of Aralia elata leaves.

Table 1: Acute Oral Toxicity of Aralia elata Leaf Extract in Rats
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Species Sex LD50 (g/kg) Observed Effects

Rat Male 5.84

Dose-dependent

increase in adverse

effects and death.

Rat Female 3.16

Dose-dependent

increase in adverse

effects and death.

Table 2: Sub-chronic Oral Toxicity of Aralia elata Leaf Extract in Beagle Dogs (12-week study)

Parameter Dose Group (mg/kg) Observation

No-Observed-Adverse-Effect

Level (NOAEL)
100

No significant treatment-

related adverse effects were

observed at this dose.

High-Dose Group (200 mg/kg) 200

Significant decrease in food

consumption and body weight.

Treatment-related side effects

and mortality were observed in

high-dose female dogs. Some

alterations in ECG, urinalysis,

and serum biochemistry were

noted but were not consistently

dose-related or across

genders.

Table 3: In Vitro Cytotoxicity of Aralia elata Leaf Extract

Cell Line Concentration Result

Human Umbilical Vein

Endothelial Cells (HUVECs)
Up to 5 µg/mL

No cytotoxic effects observed.

[1]
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Table 4: Comparative Cytotoxicity of Other Saponins from Aralia elata against Cancer Cell

Lines

Compound Cell Line IC50 (µM)

Congmuyenoside I HL60 >10

A549 >10

DU145 >10

Congmuyenoside II HL60 >10

A549 >10

DU145 >10

Compound 8 HL60 15.62

(unspecified) A549 11.25

DU145 7.59

Note: This data is provided for comparative purposes and reflects cytotoxic activity against

cancer cell lines, which is different from general toxicity.[2]

Experimental Protocols
Detailed methodologies for the key cited experiments are provided below.

3.1. Acute Oral Toxicity Study in Rats

Test Substance: Ethanol extract from the leaves of Aralia elata (ELE).

Animals: Rats, with specific strain and age details not provided in the abstract.

Dosing: Rats were orally administered ELE at doses of 1.00, 2.15, 4.64, and 10.00 g/kg.

Observation Period: Animals were observed for 14 consecutive days.

Parameters Monitored: Abnormal behavior, toxic symptoms, and mortality.
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Data Analysis: The medial lethal dose (LD50) was calculated based on the observed

mortality.

3.2. Sub-chronic Oral Toxicity Study in Beagle Dogs

Test Substance: Ethanol extract of Aralia elata leaves (ELE).

Animals: Beagle dogs.

Dosing: Dogs were treated with ELE at doses of 50, 100, and 200 mg/kg for 12 weeks.

Recovery Period: A 4-week recovery period followed the treatment phase.

Parameters Monitored:

Clinical Observations: Daily checks for clinical signs and mortality.

Body Measurements: Body temperature, food consumption, and body weight were

recorded.

Cardiovascular: Electrocardiogram (ECG) analysis.

Clinical Pathology: Urinalysis, hematology, and serum biochemistry.

Ophthalmology: Ophthalmoscopic examination.

Pathology: Organ weights and histopathological examination of tissues.

Data Analysis: Statistical analysis was performed to identify any significant dose-related

effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

3.3. In Vitro Cytotoxicity Assay (HUVECs)

Test Substance: 70% ethanol extract derived from Aralia elata leaves (LAE).[1]

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Treatment: HUVECs were treated with varying concentrations of the LAE extract (up to 5

μg/mL).[1]
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Assay: The specific cytotoxicity assay used was not detailed in the provided search result.

Common methods include MTT, XTT, or LDH release assays.

Endpoint: Cell viability was assessed to determine the concentration at which the extract

exhibited cytotoxic effects.[1]

Visualizations
4.1. Signaling Pathways and Experimental Workflows

As no specific signaling pathways related to the toxicity of Araloside VII have been identified, a

generalized workflow for the preclinical toxicity assessment of a natural product is presented

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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